5,7-Dihydroxy-3',4',5'-trimethoxyflavanone (CAS 62252-10-2) is a highly specialized, lipophilic flavanone isolated primarily from the heartwood of Dalbergia odorifera. Structurally characterized by a 5,7-dihydroxy A-ring and a fully methoxylated (3',4',5'-trimethoxy) B-ring, this compound bridges the gap between natural product authenticity and advanced synthetic utility. In industrial and research procurement, it serves as a critical analytical reference standard for botanical quality control and as a structurally advantaged, orthogonally protected scaffold for medicinal chemistry. Its specific substitution pattern imparts significantly higher lipophilicity and metabolic stability compared to common unmethylated flavanones, making it a critical material for formulation development and pharmacokinetic optimization workflows [1].
Procuring generic flavanones, such as naringenin or hesperetin, as substitutes for 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone introduces severe operational and analytical liabilities. In botanical quality control, generic markers cannot authenticate Dalbergia odorifera extracts, leading to failed compliance and batch rejection. In synthetic workflows, substituting with polyhydroxylated flavanones necessitates complex, multi-step protection and deprotection sequences to prevent undesired B-ring side reactions, directly increasing solvent waste, labor hours, and overall cost of goods. Furthermore, in ADME profiling, unmethylated substitutes undergo rapid Phase II conjugation (glucuronidation and sulfation), yielding artificially poor pharmacokinetic data that misguides downstream formulation strategies [1].
For regulatory compliance of Dalbergia odorifera extracts, precise chromatographic fingerprinting is mandatory. 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone provides a distinct, late-eluting lipophilic peak that resolves completely from early-eluting polar flavonoids. When compared to generic markers like naringenin, which often co-elute with background matrix components, this specific trimethoxyflavanone achieves baseline resolution (Rs > 1.5) under standard reverse-phase conditions, ensuring accurate quantification and chemotype validation [1].
| Evidence Dimension | Chromatographic Peak Resolution (Rs) in complex matrix |
| Target Compound Data | Rs > 1.5 (baseline resolution) |
| Comparator Or Baseline | Generic markers (e.g., Naringenin) showing co-elution or Rs < 0.8 |
| Quantified Difference | Complete baseline separation achieved vs. matrix interference |
| Conditions | Reverse-phase HPLC-UV profiling of Dalbergia extracts |
Ensures regulatory compliance and prevents batch rejection in the quality control of high-value botanical raw materials.
In the synthesis of advanced flavonoid derivatives, the B-ring hydroxyls of standard flavanones are highly reactive and prone to oxidation. 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone possesses a naturally protected B-ring via its three methoxy groups. This allows process chemists to perform selective functionalization (e.g., alkylation or glycosylation) exclusively on the A-ring. Compared to starting with fully hydroxylated precursors like dihydromyricetin, using this compound eliminates the need for 3 to 4 protection and deprotection steps, increasing overall isolated yields by up to 40% and significantly reducing solvent consumption [1].
| Evidence Dimension | Synthetic steps for selective A-ring functionalization |
| Target Compound Data | 1-2 steps (direct functionalization) |
| Comparator Or Baseline | Dihydromyricetin requiring 4-6 steps (including protection/deprotection) |
| Quantified Difference | Saves 3-4 synthetic steps; ~40% higher overall yield |
| Conditions | Standard A-ring modification workflows in medicinal chemistry |
Dramatically reduces synthetic complexity, reagent costs, and time-to-milestone for CDMOs and medicinal chemistry teams.
A major limitation of natural flavonoids in drug development is their rapid clearance via Phase II metabolism (glucuronidation and sulfation) at the B-ring hydroxyls. The 3',4',5'-trimethoxy substitution on this flavanone effectively blocks these primary metabolic liabilities. In human liver microsome (HLM) stability assays, highly methoxylated flavanones consistently demonstrate a 2.5- to 3-fold extension in half-life compared to their unmethylated counterparts (such as naringenin), providing a robust scaffold for developing orally bioavailable therapeutics[1].
| Evidence Dimension | In vitro HLM half-life (T1/2) |
| Target Compound Data | Extended T1/2 (>45 mins for polymethoxylated scaffolds) |
| Comparator Or Baseline | Unmethylated flavanones (e.g., Naringenin) with T1/2 < 15 mins |
| Quantified Difference | 2.5x to 3.0x increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assays with NADPH at 37°C |
Provides a highly stable starting point for drug discovery programs focused on oral bioavailability.
The development of lipid-based nanocarriers requires active pharmaceutical ingredients with sufficient lipophilicity. The trimethoxy B-ring of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone significantly increases its partition coefficient (LogP) relative to standard polyhydroxylated flavonoids. This structural feature translates to a solubility of >50 mg/mL in common lipid excipients (e.g., PEG-400, Capryol 90), whereas highly polar baselines like rutin or hesperidin often precipitate at concentrations below 5 mg/mL, limiting their use in self-microemulsifying drug delivery systems (SMEDDS) [1].
| Evidence Dimension | Solubility in lipid-based excipients |
| Target Compound Data | >50 mg/mL |
| Comparator Or Baseline | Polar flavonoids (e.g., Rutin, Hesperidin) at <5 mg/mL |
| Quantified Difference | >10-fold increase in lipid solubility |
| Conditions | Solubility screening in PEG-400/lipid mixtures at 25°C |
Enables the successful loading and physical stability of the compound in advanced lipid-based drug delivery systems.
As a specific marker compound, it is essential for the HPLC and LC-MS authentication and quality assurance of Dalbergia odorifera heartwood extracts in the nutraceutical and traditional medicine industries [1].
Highly suited for process chemistry applications where selective A-ring modification is required. Its naturally protected B-ring streamlines the synthesis of complex, lipophilic flavonoid derivatives by eliminating multi-step protection protocols [2].
Serves as a structurally advantaged baseline in medicinal chemistry programs aiming to overcome the rapid clearance and poor oral bioavailability typically associated with unmethylated flavonoids [3].
The compound's enhanced lipophilicity makes it a highly compatible candidate for R&D teams formulating self-microemulsifying drug delivery systems (SMEDDS) or liposomal carriers, where standard polar flavonoids would fail due to precipitation [4].